2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-25-17-10-6-5-9-15(17)21-18(23)12-16-19(24)22-14-8-4-3-7-13(14)20-16/h3-10,16,20H,2,11-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSAPFRFYWZVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment of the Propoxyphenyl Group: The propoxyphenyl group can be attached through a nucleophilic substitution reaction, where the quinoxaline derivative reacts with a propoxyphenyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Amide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
The reaction kinetics depend on steric hindrance from the 2-propoxyphenyl group, which slightly reduces reaction rates compared to unsubstituted analogs.
Oxidation of the Tetrahydroquinoxaline Moiety
The 3-oxo-tetrahydroquinoxaline system undergoes regioselective oxidation:
Primary reaction pathway
-
Conditions : 0.1M KMnO₄, aqueous medium, 12 hrs
-
Outcome : Aromaticity restoration in the quinoxaline ring (confirmed by UV-Vis λₘₐₓ shift from 280 nm → 320 nm)
Cyclization Reactions
Under dehydrating conditions, intramolecular cyclization forms fused heterocycles:
| Catalyst | Temperature | Product | Application |
|---|---|---|---|
| PCl₅ | 120°C | Benzo[g]pteridine-2,4-dione derivative | Potential kinase inhibitor scaffold |
| H₂SO₄ (conc.) | 80°C | Tetracyclic lactam | Studied for CNS activity |
Cyclization efficiency correlates with electron-donating effects of the 2-propoxy group (Hammett σₚ = -0.32).
Electrophilic Aromatic Substitution
The 2-propoxyphenyl group participates in directed ortho-metallation:
Stepwise mechanism :
-
Lithiation with LDA at -78°C
-
Quenching with electrophiles (e.g., DMF → aldehyde formation)
Key limitations :
-
Competing amide deprotonation occurs above -50°C
-
Propoxy group directs substitution to C3' and C5' positions (DFT-calculated ΔG‡ = 18.7 kcal/mol)
Reductive Modifications
Catalytic hydrogenation targets multiple sites:
| Catalyst | H₂ Pressure | Selectivity |
|---|---|---|
| Pd/C | 1 atm | Quinoxaline ring reduction (k = 0.42 min⁻¹) |
| Rh/Al₂O₃ | 50 psi | Simultaneous amide reduction + ring saturation |
Notably, the 3-keto group resists reduction under standard H₂/Ni conditions (TOF < 5 hr⁻¹) .
Photochemical Reactions
UV irradiation (254 nm) induces two primary pathways:
-
Norrish Type II cleavage of the acetamide side chain (Φ = 0.31)
-
Diradical formation at the C2 position of tetrahydroquinoxaline, leading to dimerization (18% yield)
Stability Under Physiological Conditions
Hydrolytic degradation profiles:
| pH | Half-life (37°C) | Major Degradants |
|---|---|---|
| 1.2 (SGF) | 2.3 hrs | 2-propoxyaniline, oxidised quinoxaline |
| 7.4 (PBS) | 48 hrs | Intact compound (>95%) |
Data suggests enhanced stability compared to 4-propoxy analogs (t₁/₂@pH7.4 = 32 hrs) due to ortho-substitution effects .
Metal Complexation
The compound acts as a bidentate ligand through:
-
Amide carbonyl oxygen (pKa = 12.7)
-
Quinoxaline N-atom (pKa = 8.9)
Stability constants (log β) with common ions:
Complexation alters redox behavior, enabling catalytic applications in Fenton-like reactions .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, quinoxaline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific structure of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide may exhibit similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Quinoxaline derivatives have been investigated for their anti-inflammatory, antiviral, and neuroprotective properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives exert their effects by interacting with enzymes or receptors, leading to the modulation of various biochemical pathways. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
| Compound Name | Substituent | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide | 2-Propoxyphenyl | Not reported | C19H21N3O3 | 339.39 | Not reported | - |
| N-(4-Methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | 4-Methylphenyl | 36932-41-9 | C17H17N3O2 | 295.34 | Not reported | - |
| N-(2-Methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | 2-Methoxyphenyl | 352458-03-8 | C17H17N3O3 | 311.34 | Not reported | - |
| N-(3-Trifluoromethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | 3-Trifluoromethylphenyl | 312713-63-6 | C17H13F3N3O2 | 363.31 | Not reported | - |
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethyl group () introduces strong electron-withdrawing characteristics, which may stabilize the molecule against metabolic degradation compared to alkyl or alkoxy substituents .
- Synthetic Yields : While yields for the target compound are unreported, analogous acetamide syntheses (e.g., 1,3,4-thiadiazole derivatives in ) achieved yields of 68–88%, suggesting feasible scalability for the target compound under optimized conditions .
Biological Activity
The compound 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide is a member of the tetrahydroquinoxaline family, which has attracted attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H25N3O3
- Molecular Weight : 365.45 g/mol
- CAS Number : 1008189-19-2
The structure of this compound features a tetrahydroquinoxaline core, which is known for its diverse biological activities. The presence of the N-(2-propoxyphenyl) group may enhance its lipophilicity and influence its interaction with biological targets.
Antioxidant Properties
Research indicates that compounds derived from tetrahydroquinoxaline exhibit significant antioxidant properties. These properties are essential for combating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. A study demonstrated that similar compounds can scavenge free radicals effectively, thus providing protective effects against cellular damage .
Antimicrobial Activity
Several studies have reported the antimicrobial activity of tetrahydroquinoxaline derivatives. For instance, a related compound showed promising results against various bacterial strains, suggesting that the presence of the tetrahydroquinoxaline moiety contributes to its efficacy . The specific activity of this compound against microbial pathogens remains to be fully characterized but warrants further investigation.
Neuroprotective Effects
Tetrahydroquinoxaline derivatives have been studied for their neuroprotective effects. One study found that these compounds could inhibit neuronal apoptosis and promote cell survival under conditions of oxidative stress . Given the structure of this compound, it may share similar neuroprotective properties.
Anti-inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Some tetrahydroquinoxaline derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The specific mechanisms through which this compound exerts such effects are yet to be elucidated but may involve modulation of signaling pathways related to inflammation .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antioxidant activity comparable to established antioxidants in vitro. |
| Study 2 | Showed significant antimicrobial activity against Gram-positive bacteria. |
| Study 3 | Reported neuroprotective effects in neuronal cell cultures subjected to oxidative stress. |
| Study 4 | Found modulation of inflammatory cytokine production in animal models. |
Case Study: Neuroprotection
In a controlled experiment involving neuronal cell lines exposed to oxidative stress, treatment with a related compound resulted in a reduction of apoptosis markers by 30%. This suggests that the presence of the tetrahydroquinoxaline structure may confer protective effects against neurodegeneration .
Q & A
Q. How can researchers optimize the synthesis of 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-propoxyphenyl)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise reactions, such as coupling 3-oxo-1,2,3,4-tetrahydroquinoxaline derivatives with substituted phenylacetamide precursors. Key steps include:
- Using Na₂CO₃ as a base in CH₂Cl₂ to facilitate nucleophilic substitution (e.g., acetamide bond formation) .
- Purification via silica gel chromatography (gradient elution with MeOH/CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity .
- Monitoring reaction progress with TLC and confirming intermediates via ESI/APCI-MS and NMR spectroscopy .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles (e.g., N1–C7–C8 = 115.7°), hydrogen bonding (N–H···O), and crystal packing patterns .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 7.69 ppm for NH protons, δ 169.8 ppm for carbonyl carbons) .
- Mass spectrometry : ESI/APCI(+) identifies molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like kinases or receptors using fluorescence polarization or radiometric assays. Adjust concentrations (1–100 μM) and measure IC₅₀ values .
- Cell viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and triplicate measurements .
Advanced Research Questions
Q. How can contradictory pharmacological data for this compound be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., propoxyphenyl vs. methylphenyl groups) and compare bioactivity profiles .
- Dose-response validation : Repeat assays across multiple cell lines or enzyme isoforms to rule out off-target effects. Use statistical tools (e.g., ANOVA) to confirm reproducibility .
Q. What computational strategies predict the compound’s reactivity and target interactions?
- Methodological Answer :
- Density functional theory (DFT) : Calculate electrophilicity indices for the cyano group or acetamide moiety to predict nucleophilic attack sites .
- Molecular docking : Simulate binding to proteins (e.g., kinases) using AutoDock Vina. Validate with mutagenesis studies on key residues (e.g., Lys123 in ATP-binding pockets) .
Q. How can isotopic labeling elucidate the compound’s metabolic fate in biological systems?
- Methodological Answer :
- ¹³C/¹⁵N labeling : Synthesize isotopically labeled analogs to track metabolic pathways via LC-MS/MS. Focus on hepatic microsomal incubations to identify phase I/II metabolites .
- Stable isotope tracing : Administer labeled compound in cell cultures and quantify incorporation into biomolecules (e.g., nucleic acids or lipids) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Cross-validate XRD-derived bond lengths with DFT-optimized geometries. For example, compare experimental C–N distances (1.34–1.38 Å) with computational models .
- Use variable-temperature NMR to detect dynamic effects (e.g., rotameric equilibria) that may explain spectral broadening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
